2-Amino-3-(4-bromothiophen-2-yl)propanamide

Description

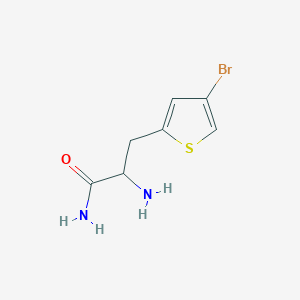

2-Amino-3-(4-bromothiophen-2-yl)propanamide is a synthetic amino acid derivative featuring a propanamide backbone substituted with a 4-bromothiophen-2-yl group. The bromine atom at the 4-position of the thiophene ring introduces steric bulk and electronegativity, which may influence molecular interactions and physicochemical properties.

Properties

Molecular Formula |

C7H9BrN2OS |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

2-amino-3-(4-bromothiophen-2-yl)propanamide |

InChI |

InChI=1S/C7H9BrN2OS/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H2,10,11) |

InChI Key |

GSAQAHAFLBMVGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromothiophen-2-yl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Anti-inflammatory Activity: The presence of the bromine atom may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an anti-inflammatory agent.

- Neuroprotective Effects: Thiophene derivatives have been studied for their ability to influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Case Studies:

Recent studies have highlighted the synthesis and evaluation of 2-Amino-3-(4-bromothiophen-2-yl)propanamide analogs for their biological activities. For instance, derivatives were tested for their ability to inhibit specific enzymes linked to inflammation and neurodegeneration, showing promising results in vitro .

Material Science

Polymer Development:

The compound serves as a building block in the synthesis of new polymers with tailored properties. Its unique structural features allow for the development of materials that exhibit enhanced thermal stability and mechanical strength.

Conductive Polymers:

Research has explored the incorporation of this compound into conductive polymers, which are crucial for applications in organic electronics. These materials can be utilized in developing flexible electronic devices, sensors, and energy storage systems .

Chemical Synthesis

Synthetic Routes:

The synthesis of this compound typically involves several key steps:

- Formation of Thiophene Derivatives: Initial reactions often involve bromination of thiophene derivatives followed by amination processes.

- Optimization Techniques: Industrial methods have been developed to optimize yields and purity, including continuous flow reactors that enhance reaction efficiency.

Interaction Studies

Biological Target Interactions:

Studies investigating how this compound interacts with various biological targets have shown that its unique functional groups significantly influence binding properties. These studies often employ techniques such as molecular docking and kinetic assays to elucidate mechanisms of action .

Comparison Table of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at the 4-position on thiophene | Potential neuroprotective effects |

| 3-Amino-3-(3-bromothiophen-2-YL)propanamide | Bromine at the 3-position | Different reactivity profiles |

| 4-Bromo-L-phenylalanine | Aromatic ring with bromine | Antidepressant properties |

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and bromothiophene groups play crucial roles in these interactions, influencing the compound’s biological and chemical activities. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- Thiophene vs. Thiazole/Indole/Phenyl Systems Target Compound: The 4-bromothiophene group provides a planar, sulfur-containing aromatic system with moderate electronegativity due to bromine. Analog 1: 2-Amino-3-(indol-4-yl)propanamide () incorporates an indole ring, a bicyclic system with hydrogen-bonding capability via the N–H group. This structure may enhance interactions with polar binding pockets compared to the bromothiophene . Analog 2: Compounds in (e.g., 2-amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide) feature thiazole or phenyl rings.

Halogenation and Electronic Effects

- Bromine vs. Analog 3: 2-Amino-3-(5-chlorothiophen-2-yl)propanamide () substitutes chlorine at the 5-position. Chlorine is less electronegative than bromine, which may reduce steric hindrance but maintain moderate lipophilicity . Analog 4: (2S)-2-Amino-3-(4-hydroxyphenyl)propanamide () replaces bromine with a hydroxyl group, significantly increasing polarity and hydrogen-bonding capacity, which could improve aqueous solubility but limit blood-brain barrier penetration .

Pharmacokinetic and Physicochemical Properties

- Molecular Weight and Retention Time Target Compound: Estimated molecular weight: 261.14 g/mol (C₈H₉BrN₂OS). Smaller size may favor renal clearance but limit protein-binding capacity. Analog 5: Compounds in (e.g., 15b and 15c) exhibit higher molecular weights (~479–502 g/mol) due to naphthalene and tetrahydroquinoline moieties. These bulkier structures correlate with longer HPLC retention times (31–35 min), suggesting increased hydrophobicity . Analog 6: The trimethoxyphenyl derivative in has a molecular weight of ~427 g/mol.

Data Table: Structural and Property Comparison

Research Implications and Gaps

- Structural Optimization : Introducing polar groups (e.g., hydroxy) or nitrogen-containing heterocycles (e.g., thiazole) could enhance the target compound’s receptor affinity or solubility.

- Biological Testing : Priority should be given to evaluating the compound’s activity against mycobacterial strains or opioid receptors, given the activity of its analogs .

- Alternative routes (e.g., Suzuki coupling for bromothiophene) should be explored .

Biological Activity

2-Amino-3-(4-bromothiophen-2-yl)propanamide is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromine atom and an amino group, is part of the thiophene family, which is known for diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 249.13 g/mol. The presence of the bromine atom at the 4-position of the thiophene ring significantly influences its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

2. Anticancer Effects

The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including those from breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest in the subG0 phase, which is critical for cancer therapy .

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Mitochondrial membrane depolarization |

3. Other Therapeutic Potentials

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its potential as an inhibitor of various enzymes involved in disease processes, such as matrix metalloproteinases (MMPs). These enzymes play a significant role in tumor invasion and metastasis, making their inhibition a promising strategy in cancer treatment .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to significant reductions in cell viability in MCF-7 cells, with accompanying increases in apoptotic markers such as caspase activation .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, indicating its potential as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.